4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one

Catalog No.
S6735096
CAS No.
2640817-97-4
M.F
C16H22ClN3O2
M. Wt
323.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipipe...

CAS Number

2640817-97-4

Product Name

4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one

IUPAC Name

3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]piperidin-2-one

Molecular Formula

C16H22ClN3O2

Molecular Weight

323.82 g/mol

InChI

InChI=1S/C16H22ClN3O2/c17-13-10-18-7-3-15(13)22-11-12-4-8-20(9-5-12)14-2-1-6-19-16(14)21/h3,7,10,12,14H,1-2,4-6,8-9,11H2,(H,19,21)

InChI Key

GGAOXVBOFJKVAE-UHFFFAOYSA-N

SMILES

C1CC(C(=O)NC1)N2CCC(CC2)COC3=C(C=NC=C3)Cl

Canonical SMILES

C1CC(C(=O)NC1)N2CCC(CC2)COC3=C(C=NC=C3)Cl

The compound 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one is a complex heterocyclic organic molecule notable for its diverse functional groups and structural intricacies. This compound is characterized by the presence of a bipiperidine core, which is a bicyclic structure composed of two piperidine rings, and a chloropyridine moiety that contributes to its unique chemical properties. The compound's molecular formula is C13H15ClN2OC_{13}H_{15}ClN_2O, and it is often explored for its potential applications in pharmaceuticals and agrochemicals due to its biological activity and reactivity in various

, including:

  • Oxidation: This reaction introduces oxygen functionalities into the compound, often utilizing agents like hydrogen peroxide or peracids.
  • Reduction: Catalytic hydrogenation or the use of metal hydrides can reduce specific functional groups within the molecule.
  • Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, allowing for the introduction of new substituents via halides or acyl chlorides.

These reactions highlight the compound's versatility in synthetic organic chemistry, making it a valuable intermediate for further transformations.

Research indicates that 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one exhibits significant biological activity, particularly in pharmacological contexts. Its structural components suggest potential interactions with various biological targets, including enzymes and receptors. Preliminary studies have shown that derivatives of this compound may possess anticancer properties, influencing cellular processes such as apoptosis and cell cycle regulation.

The synthesis of 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one typically involves multi-step organic synthesis protocols. Key steps include:

  • Formation of the Piperidine Core: This involves cyclization reactions that create the bipiperidine structure.
  • Introduction of the Chloropyridine Group: This is achieved through substitution reactions where chloropyridine derivatives are reacted with the piperidine core.
  • Coupling with Functional Groups: The final steps often involve coupling reactions to introduce various functional groups necessary for biological activity.

Optimized conditions such as temperature control, solvent selection, and the use of protecting groups are critical to achieving high yields and purity.

This compound finds applications in several fields:

  • Pharmaceuticals: It serves as a potential drug candidate due to its biological activity.
  • Agrochemicals: Its reactivity allows it to be used in developing new pesticides or herbicides.
  • Materials Science: As an intermediate in synthesizing polymers and other materials, it contributes to advancements in material properties.

Interaction studies involving 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one focus on its binding affinities with various biological targets. These studies often utilize techniques such as molecular docking and biochemical assays to evaluate how well the compound interacts with enzymes or receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one. Notable examples include:

  • N-(3-chloropyridin-4-yl)-N'-phenylpiperidine-4-carboxamide
  • 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide

Comparison Table

Compound NameStructural FeaturesUnique Properties
4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-oneBipiperidine core with chloropyridineVersatile reactivity; potential anticancer activity
N-(3-chloropyridin-4-yl)-N'-phenylpiperidine-4-carboxamidePiperidine with carboxamide groupDifferent reactivity profile; may target different biological pathways
4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamideSimilar core structure; phenyl substitutionVariations in biological activity; structure–activity relationship studies

These compounds highlight the diversity within this class of molecules while emphasizing how slight modifications can lead to significant changes in biological activity and chemical behavior. The exploration of these analogs is essential for understanding structure–activity relationships and developing more effective therapeutic agents.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

323.1400546 g/mol

Monoisotopic Mass

323.1400546 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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